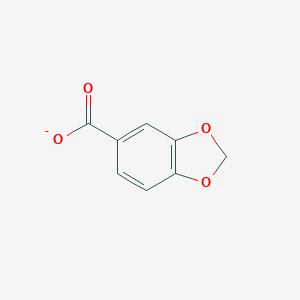

1,3-Benzodioxole-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5O4- |

|---|---|

Molecular Weight |

165.12 g/mol |

IUPAC Name |

1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)/p-1 |

InChI Key |

VDVJGIYXDVPQLP-UHFFFAOYSA-M |

SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)[O-] |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Derivatization of 1,3 Benzodioxole 5 Carboxylate

Established Synthetic Routes to 1,3-Benzodioxole-5-carboxylic Acid and its Carboxylate Forms

The synthesis of 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, is well-documented, with several reliable methods being established. These routes primarily involve the oxidation of appropriately substituted precursors or the construction of the benzodioxole ring system through condensation reactions.

Oxidation-Based Synthetic Strategies

Oxidation of precursors containing the 1,3-benzodioxole (B145889) moiety is a common and direct method for preparing 1,3-benzodioxole-5-carboxylic acid. The most frequently used starting material is piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), which can be readily oxidized to the corresponding carboxylic acid. wikipedia.org Strong oxidizing agents are typically employed for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this purpose. orgsyn.orgwikipedia.org The reaction involves the oxidation of the aldehyde group of piperonal to a carboxylate group. orgsyn.org Other precursors for oxidation include safrole, isosafrole, and piperic acid, all of which can be converted to piperonylic acid using potassium permanganate. orgsyn.orgwikipedia.org The aldehyde group can also be oxidized to a carboxylic acid using chromium trioxide (CrO₃). The general principle also applies to the oxidation of piperonyl alcohol, which is first rapidly oxidized to piperonal and can then undergo further oxidation to the acid. researchgate.net

Table 1: Oxidation-Based Synthesis of 1,3-Benzodioxole-5-carboxylic Acid

| Precursor | Oxidizing Agent(s) | Reference(s) |

| Piperonal | Potassium permanganate (KMnO₄) | wikipedia.org, orgsyn.org |

| Piperonal | Chromium trioxide (CrO₃) | |

| Piperic Acid | Potassium permanganate (KMnO₄) | orgsyn.org, wikipedia.org |

| Safrole | Potassium permanganate (KMnO₄) | orgsyn.org |

| Isosafrole | Potassium permanganate (KMnO₄) | orgsyn.org |

| 1,3-Benzodioxole | Potassium permanganate (KMnO₄) | vulcanchem.com |

| Piperonyl Alcohol | Further oxidation after initial conversion to piperonal | researchgate.net |

Condensation-Based Synthetic Strategies

Condensation reactions are fundamental to constructing the core 1,3-benzodioxole ring system from simpler aromatic precursors. A key strategy involves the cyclization of catechol (1,2-dihydroxybenzene) with a dihalomethane, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. vulcanchem.com This Williamson ether synthesis-type reaction forms the methylenedioxy bridge characteristic of the 1,3-benzodioxole structure. The resulting 1,3-benzodioxole can then be functionalized, for instance by oxidation, to yield the desired carboxylic acid. vulcanchem.com

Another established condensation route starts with protocatechuic acid (3,4-dihydroxybenzoic acid). The reaction with methylene (B1212753) iodide in the presence of an alkali directly yields piperonylic acid. orgsyn.org Similarly, piperonal, the aldehyde precursor to piperonylic acid, can be synthesized via a condensation reaction between 1,2-methylenedioxybenzene and glyoxylic acid, followed by an oxidative cleavage step. wikipedia.org

Optimization of Reaction Parameters and Catalytic Approaches

Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of 1,3-benzodioxole-5-carboxylic acid. For the oxidation of piperonal with potassium permanganate, maintaining the reaction temperature between 70°C and 80°C and controlling the rate of permanganate addition are key to ensuring the complete oxidation of the aldehyde without significant side reactions. orgsyn.org

Modern catalytic methods offer more efficient and environmentally benign alternatives. Direct carboxylation of 1,3-benzodioxole using carbon dioxide (CO₂) in the presence of transition metal or organocatalysts is a promising approach. evitachem.com Rhodium and Iridium-based catalytic systems have been explored for hydrocarboxylation reactions with CO₂, providing a sustainable route to carboxylic acids. rsc.org For the synthesis of the precursor aldehyde, gold nanoparticles supported on ceria (Au/CeO₂) have been used as a catalyst for the solvent-free oxidation of piperonyl alcohol, demonstrating the potential for green chemistry in this synthetic pathway. researchgate.net Furthermore, electrochemical methods represent a scalable and safe alternative for synthesizing derivatives, using electrons as the primary oxidant. d-nb.info

Synthesis and Functionalization of 1,3-Benzodioxole-5-carboxylate Derivatives

The carboxylate group of 1,3-benzodioxole-5-carboxylic acid is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of derivatives, most notably amides and esters.

Generation of Carboxamide Derivatives of 1,3-Benzodioxole-5-carboxylic Acid

The formation of carboxamides is a common derivatization of 1,3-benzodioxole-5-carboxylic acid. A standard method involves a two-step process: first, the carboxylic acid is activated, typically by converting it to a more reactive acyl chloride. This is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comfrontiersin.orgvulcanchem.com The resulting acyl chloride is then reacted with a suitable primary or secondary amine to form the desired amide bond. vulcanchem.comfrontiersin.orgvulcanchem.com

Alternatively, direct amide coupling can be accomplished using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) are widely used, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and an amine. vulcanchem.comnih.gov These methods have been employed to synthesize a variety of derivatives, including N-substituted carboxamides and complex molecules with potential biological activity. frontiersin.orgvulcanchem.comnih.govebi.ac.uk

Table 2: Synthesis of Carboxamide Derivatives

| Method | Reagents | Role | Reference(s) |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Activates the carboxylic acid | vulcanchem.com, frontiersin.org, vulcanchem.com |

| Amide Coupling | Primary/Secondary Amines | Forms the amide bond with the activated acid | vulcanchem.com, frontiersin.org, vulcanchem.com |

| Direct Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Coupling agent | vulcanchem.com, nih.gov |

| Catalysis | 4-Dimethylaminopyridine (DMAP) | Catalyst for direct coupling | vulcanchem.com, nih.gov |

Esterification and Formation of Ester Derivatives of 1,3-Benzodioxole-5-carboxylic Acid

Esterification is another key functionalization reaction of 1,3-benzodioxole-5-carboxylic acid. The carboxylic acid group can undergo nucleophilic substitution to form esters. For instance, the acid can react with an alcohol, such as piperonyl alcohol, to form the corresponding ester, although this reaction has been noted as a potential deactivation pathway in certain catalytic systems. researchgate.net

Specific ester derivatives have been synthesized for various research purposes. The methyl ester of 7-hydroxy-1,3-benzodioxole-5-carboxylic acid has been prepared from methyl gallate and dibromomethane. chemicalbook.com More complex esters have also been synthesized; for example, an ester derivative was formed by reacting an oxime with various carboxylic acids in the presence of N,N'-Carbonyldiimidazole (CDI), which acts as an activating agent. nih.gov These synthetic routes provide access to a diverse range of ester derivatives for further study and application. evitachem.com

Advanced Synthetic Techniques and Methodological Innovations

The construction of complex molecules based on the this compound framework often necessitates the development and application of advanced synthetic techniques. These methodologies aim to improve efficiency, selectivity, and access to novel chemical space.

Multi-Step Synthesis Pathways for Complex 1,3-Benzodioxole Structures

The synthesis of intricate 1,3-benzodioxole-containing molecules frequently relies on meticulously planned multi-step sequences. A prime example is the synthesis of new heterocyclic derivatives starting from (6-bromobenzo[d] google.comnih.govdioxol-5-yl)methanol. worldresearchersassociations.com The initial conversion to the corresponding bromide via an Appel reaction is followed by nucleophilic substitution with sodium azide (B81097) to introduce the azido (B1232118) functionality. worldresearchersassociations.com A subsequent "click reaction" (Huisgen 1,3-dipolar cycloaddition) with an alkyne affords a triazole-substituted benzodioxole, which then serves as a versatile platform for further diversification through Suzuki-Miyaura cross-coupling reactions. worldresearchersassociations.com

Another illustrative multi-step pathway is the preparation of a densely functionalized benzodioxole intermediate for potential pharmaceutical applications. acs.org This synthesis commences with a double nucleophilic substitution of 3-bromocatechol with methyl 2,2-dichloropropanoate to form the benzodioxole ring. acs.org The resulting ester is then converted to a Weinreb amide, which facilitates the formation of a ketone. acs.org The final key step involves the de novo construction of a substituted chloropyridine ring from a vinamidinium salt, demonstrating a sophisticated approach to building complex heterocyclic systems attached to the benzodioxole core. acs.org

Ruthenium-Catalyzed Reactions in 1,3-Benzodioxole Derivatization

Ruthenium catalysis has emerged as a powerful tool for the functionalization of various organic scaffolds, including 1,3-benzodioxole derivatives. One notable application is the Ru3(CO)12-catalyzed reaction of catechols with alkynes, which provides an atom-economical process for the synthesis of 2,2-disubstituted 1,3-benzodioxoles through the double addition of O-H bonds across the triple bond. researchgate.net

More specifically, ruthenium(II)-catalyzed C-H activation has been developed for the enantioselective synthesis of indoline (B122111) derivatives. nih.gov While not directly on the carboxylate, this methodology, which employs commercially available Ru(II) arene complexes and chiral α-methylamines as catalysts, showcases the potential for direct and stereocontrolled functionalization of C-H bonds in related aromatic systems. nih.gov Furthermore, the use of RuCl3·nH2O as a precatalyst in electroreductive room-temperature C-H activations represents a sustainable and user-friendly strategy for derivatization. rsc.org These catalytic systems offer promising avenues for the future development of novel transformations on the this compound core.

Stereoselective Synthetic Strategies for Chiral Benzodioxole Analogues

The synthesis of chiral molecules containing the 1,3-benzodioxole moiety is of significant interest, given the prevalence of such structures in biologically active natural products. A variety of stereoselective strategies have been developed to address this challenge.

One approach involves the use of chiral starting materials. For instance, the enantiospecific synthesis of (+)-(6'R,10'S)-1'H-spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole] was achieved starting from enantiomerically enriched (-)-(1R,5S)-bicyclo[3.3.1]nonane-2,9-dione. nih.gov This strategy unequivocally established the absolute configuration of the complex polycyclic product.

Catalytic asymmetric synthesis provides a more versatile route to chiral benzodioxole analogues. A highly stereoselective, three-component 1,3-dipolar cycloaddition reaction has been employed for the synthesis of spirooxindole pyrrolidine (B122466) derivatives. nih.gov This reaction, which utilizes benzodioxole chalcones as dipolarophiles, allows for the creation of multiple stereocenters in a single step with excellent control over the relative and absolute stereochemistry.

Furthermore, a process for the stereoselective formation of N-substituted dihydro-2,3-benzodiazepine derivatives, which can be considered complex benzodioxole analogues, has been developed. google.com This process features an early enantioselective reduction of a ketone to an alcohol, which sets the stereochemistry for the subsequent transformations. google.com

Structural Characterization Methods for Synthesized this compound Compounds

The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is typically employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its derivatives. The characteristic signals in the NMR spectra provide detailed information about the molecular framework, including the number and chemical environment of protons and carbon atoms, and the connectivity between them.

In the ¹H NMR spectrum of 1,3-benzodioxole derivatives, the two protons of the methylenedioxy group typically appear as a sharp singlet in the range of δ 5.9-6.2 ppm. nih.govworldresearchersassociations.comfrontiersin.org The aromatic protons on the benzodioxole ring give rise to signals in the aromatic region (δ 6.5-8.0 ppm), with their multiplicity and coupling constants providing crucial information about the substitution pattern.

The ¹³C NMR spectrum is equally informative. The carbon of the methylenedioxy bridge (O-CH₂-O) is typically observed around δ 101-102 ppm. nih.govworldresearchersassociations.comfrontiersin.org The carbonyl carbon of the carboxylate or related functional groups appears in the downfield region of the spectrum (δ 160-175 ppm). The signals for the aromatic carbons provide further confirmation of the substitution pattern on the benzene (B151609) ring.

The following table presents representative NMR data for some 1,3-benzodioxole derivatives:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Methyl 2-(6-(3-bromobenzoyl)benzo[d] google.comnih.govdioxol-5-yl)acetate | 7.86 (d), 7.77 (s), 7.64 (d), 7.50 (t), 7.06 (s), 6.95 (s), 6.15 (s, 2H, O-CH₂-O), 3.77 (s, 2H), 3.49 (s, 3H) | Not provided | nih.gov |

| 1-((6-bromobenzo[d] google.comnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 7.76-7.66 (m, 3H), 7.51-7.46 (m, 2H), 7.44-7.36 (m, 2H), 7.28 (s, 1H), 7.22-7.16 (m, 2H), 7.05-6.95 (m, 1H), 6.93-7.85 (m, 1H), 6.72-6.66 (m, 1H), 6.06 (s, 2H, O-CH₂-O), 4.78 (s, 2H), 3.12 (d, 2H) | 149.8, 148.8, 148.1, 147.1, 144.6, 133.5, 132.8, 130.2, 129.8, 129.0, 128.9, 128.4, 127.1, 124.8, 123.8, 121.4, 118.9, 116.1, 113.3, 108.1, 101.1, 52.8, 40.0 | worldresearchersassociations.com |

| N-(benzo[d] google.comnih.govdioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide | 8.37 (s, 1H), 7.19 (m, 2H), 7.07 (m, 3H), 6.73 (d, 2H), 5.96 (s, 2H, O-CH₂-O), 3.75 (s, 2H), 3.29 (s, 2H), 2.31 (s, 3H) | 166.08, 147.44, 144.11, 138.29, 136.54, 131.37, 129.24, 128.41, 128.04, 125.63, 112.59, 107.62, 102.19, 100.94, 37.12, 36.05, 20.97 | frontiersin.org |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.4.2. High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation uni.lumdpi.com 2.4.3. Infrared (IR) Spectroscopy for Functional Group Analysis uni.lu 2.4.4. Single Crystal X-ray Diffraction for Absolute Structure Determination researchgate.net

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

In Depth Structural Elucidation and Computational Investigations of 1,3 Benzodioxole 5 Carboxylate

Advanced Molecular Structure Analysis

The structural characteristics of the 1,3-benzodioxole (B145889) core are fundamental to understanding its chemical behavior. This includes its three-dimensional shape, the degree of planarity, and the orientation of its substituent groups.

Conformational Dynamics and Geometric Characteristics of the Benzodioxole Core

Crystallographic studies of related compounds confirm that the benzodioxole ring system is nearly planar. The geometric parameters, such as bond lengths and angles, are consistent with those expected for benzo[d] iucr.orgdioxole derivatives.

Planarity and Torsion Angle Analysis in 1,3-Benzodioxole-5-carboxylate Derivatives

While the fused benzodioxole core itself is largely planar, the orientation of the carboxylate or ester group at the 5-position is a key structural feature. X-ray crystallography studies on derivatives like methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate reveal that the non-hydrogen atoms of the molecule are essentially coplanar, with the notable exception of the ester group. iucr.orgnih.goviucr.org This out-of-plane orientation is quantified by the torsion angle. For the aforementioned bromo-methoxy derivative, a specific O=C—O—C torsion angle of -143.4° has been reported, indicating that the ester group is significantly twisted relative to the plane of the benzodioxole ring. iucr.orgnih.goviucr.orgresearchgate.net This deviation from planarity can have a considerable impact on the molecule's reactivity and intermolecular interactions.

| Derivative | Planarity Feature | Torsion Angle | Reference |

| Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate | Non-hydrogen atoms are essentially coplanar, except the ester group. | O1-C7-C6-C1: -143.4 (3)° | iucr.org, nih.gov, iucr.org |

Theoretical Chemistry and Quantum Chemical Modeling Approaches

Quantum chemical calculations provide profound insights into the electronic properties of this compound, explaining its reactivity and stability. These computational methods are essential for understanding phenomena that are difficult to observe experimentally. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org

In a study of a quinoline-1,3-benzodioxole chalcone (B49325) derivative, the HOMO was found to have a high electron density located mainly on the 1,3-benzodioxole fragment, indicating its role as the primary electron-donating group. rsc.org The LUMO, in contrast, was localized on other parts of the molecule, identifying them as the electron-accepting regions. rsc.org Theoretical calculations for this derivative provided specific energy values for these orbitals.

| Parameter | Value (eV) |

| HOMO Energy | -7.3259 |

| LUMO Energy | -1.6120 |

| Data for a quinoline-1,3-benzodioxole chalcone derivative. rsc.org |

Determination of Energy Gap and Electronic Structure Parameters

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, characterizing a "hard" molecule. rsc.orgiucr.org Conversely, a small energy gap indicates a "soft" molecule with high reactivity. rsc.org

From the HOMO and LUMO energies, other important electronic structure parameters can be calculated, including chemical hardness (η), chemical potential (μ), electrophilicity index (ω), and chemical softness (S). rsc.org For the quinoline-1,3-benzodioxole chalcone derivative, the large energy gap and chemical hardness value suggest it is a hard molecule with high kinetic stability and low polarizability. rsc.org

| Electronic Structure Parameter | Calculated Value |

| Energy Gap (ΔE) | 5.7138 eV |

| Chemical Hardness (η) | 2.86 eV |

| Chemical Potential (μ) | -4.47 eV |

| Electrophilicity Index (ω) | 3.50 eV |

| Chemical Softness (S) | 0.18 eV⁻¹ |

| Data for a quinoline-1,3-benzodioxole chalcone derivative. rsc.org |

Density Functional Theory (DFT) Applications in Property Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the structural, electronic, and thermodynamic properties of molecules, including this compound and its derivatives. Researchers have employed DFT to gain insights that complement and explain experimental findings.

Studies have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-31G** and 6-311G**, to determine the most stable geometries of 1,3-benzodioxole derivatives. nih.govresearchgate.net For instance, a combined experimental and theoretical investigation of piperonylic acid (an alternative name for 1,3-benzodioxole-5-carboxylic acid) used DFT to obtain its most stable geometry. nih.gov These calculations have also been crucial in analyzing the non-planarity of the benzodioxole ring system, attributing it to the anomeric effect, which involves the interaction between a non-bonded oxygen p-orbital and the antibonding σ*(C-O) orbital of the adjacent oxygen atom. nih.govresearchgate.net

DFT has been instrumental in elucidating reaction mechanisms and regioselectivity. In a study on the rhodium-catalyzed annulation of piperonylic acid, DFT calculations provided evidence that the high regioselectivity observed is governed by both steric and coordination effects. mdpi.com Specifically, the calculations pointed to weak, non-covalent C–H⋯O interactions between the methoxy (B1213986) group (of the dioxole ring) and the supporting ligand as the determining factor for the formation of angular isomers. mdpi.com

Furthermore, DFT is used to calculate thermodynamic properties. The standard molar enthalpies of formation in the gas phase for piperonylic acid and related compounds have been estimated using appropriate isodesmic reactions, showing excellent agreement with experimental data obtained from calorimetry and vapor pressure measurements. nih.gov For piperonylic acid, the calculated gas-phase standard molar enthalpy of formation at 298.15 K was determined to be -528.9 ± 2.6 kJ mol⁻¹. nih.gov Similar calculations for other derivatives like 5-nitro-1,3-benzodioxole (B1580859) and 5-methyl-1,3-benzodioxole (B1360083) have also been performed. researchgate.net Beyond thermodynamics, DFT is applied to predict spectroscopic properties, with theoretical vibrational wavenumbers and chemical shifts for ¹H and ¹³C NMR spectra being calculated for compounds like 5-nitro-1,3-benzodioxole. researchgate.net

Table 1: DFT-Calculated Properties of 1,3-Benzodioxole Derivatives

| Compound Name | Property Calculated | Method/Functional | Finding | Reference |

| Piperonylic Acid | Gas-phase enthalpy of formation | DFT (B3LYP) / Isodesmic reactions | -528.9 ± 2.6 kJ mol⁻¹ | nih.gov |

| Piperonylic Acid | Reaction regioselectivity | DFT | Weak non-covalent C–H⋯O interactions determine isomer formation. | mdpi.com |

| 1,3-Benzodioxole Derivatives | Stable geometries | DFT (B3LYP) / 6-31G, 6-311G | Non-planarity of the dioxole ring is explained by the anomeric effect. | nih.govresearchgate.net |

| ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone | Optimized molecular structure | DFT / B3LYP/6-311+G | The molecule is non-planar, with the benzodioxole ring nearly planar with the imidazole (B134444) ring. | mdpi.com |

| 5-Nitro-1,3-benzodioxole | Vibrational wavenumbers, NMR chemical shifts | DFT | Provided complete assignments for FT-IR and FT-Raman spectra. | researchgate.net |

Computational Approaches for Molecular Interaction Studies

Molecular Docking Simulations with Receptor Proteins

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, typically a protein receptor. This method has been extensively applied to derivatives of this compound to understand their biological activity and guide the design of new therapeutic agents.

In the context of P2X receptor antagonism, derivatives of 1,3-benzodioxole-5-carboxylic acid were synthesized and evaluated. ebi.ac.uknih.gov Molecular docking studies were performed on the most potent antagonists with homology models of the human P2X4 (h-P2X4R) and P2X7 receptors (h-P2X7R). ebi.ac.uknih.gov These simulations helped to visualize the binding modes and interactions of compounds like N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide (selective for h-P2X4R) and N-(quinolin-8-ylcarbamothioyl)benzo[d] mdpi.comnih.govdioxole-5-carboxamide (selective for h-P2X7R), which exhibited a non-competitive allosteric mode of antagonism. ebi.ac.uknih.gov

Another study focused on developing novel auxin receptor agonists for promoting plant root growth. frontiersin.org A series of N-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed, and molecular docking was used to explore their binding modes with the auxin receptor TIR1. frontiersin.org The analysis revealed that the most active compound, K-10, had a lower binding energy (-8.62 kJ mol⁻¹) compared to the natural auxin NAA (-7.67 kJ mol⁻¹), indicating a higher affinity for the receptor. frontiersin.org The docking results showed that K-10 formed more hydrogen bond interactions with key residues like His A78, Arg A403, and Arg B9, providing a structural basis for its superior root growth-promoting activity. frontiersin.org

Furthermore, benzodioxole derivatives have been investigated as potential inhibitors of enzymes relevant to diabetes. nih.gov Molecular docking studies were performed to illustrate the binding interactions between various benzodioxole derivatives and the α-amylase enzyme pocket. nih.gov The results highlighted that the carboxylic acid group, the benzodioxole ring, and halogen or methoxy substituents on the aryl ring are important for anti-amylase activity. nih.gov Docking has also been employed to screen 1,3-benzodioxole propargyl ether derivatives as potential inhibitors of the histone deacetylase (HDAC) enzyme in cancer research. researcher.life

Table 2: Molecular Docking Studies of 1,3-Benzodioxole Derivatives

| Derivative Class | Receptor Protein | Key Finding | Reference |

| N-carbamothioyl carboxamides | P2X4 and P2X7 Receptors | Identified potent and selective antagonists with a non-competitive allosteric binding mode. | ebi.ac.uknih.gov |

| N-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor TIR1 | Compound K-10 showed stronger binding affinity (-8.62 kJ mol⁻¹) than NAA, correlating with enhanced root growth promotion. | frontiersin.org |

| Aryl acetates, aryl acetic acids, carboxamides | α-Amylase | The carboxylic acid, benzodioxole ring, and aryl substituents were identified as crucial for binding and inhibitory activity. | nih.gov |

| Propargyl ethers | Histone Deacetylase (HDAC) | Identified as potential novel inhibitors for combating cancer through bioinformatics approaches. | researcher.life |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Efficiency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent inhibitors. This approach has been applied to derivatives of 1,3-benzodioxole to understand the structural requirements for their inhibitory efficiency against various biological targets.

The general principle of QSAR involves using molecular descriptors (physicochemical, electronic, or steric properties) to predict activity. For benzodioxole derivatives, QSAR models can correlate substituent electronic properties, often quantified by Hammett σ values, with inhibitory potency to guide the synthesis of improved analogs.

In the development of fatty acid amide hydrolase (FAAH) inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used on a series of inhibitors containing a 1,3,4-oxadiazol-2-one moiety, a bioisostere that can be conceptually related to the benzodioxole scaffold. mdpi.com These models yielded high statistical significance (CoMFA: Q² = 0.61, R² = 0.98; CoMSIA: Q² = 0.64, R² = 0.93). mdpi.com The CoMFA model indicated that both steric (54.1%) and electrostatic (45.9%) fields were crucial for activity. The CoMSIA model further broke this down, showing contributions from electrostatic (34.6%), steric (23.9%), hydrogen bond donor (23.4%), and hydrogen bond acceptor (18.0%) properties. mdpi.com Such models generate contour maps that visualize regions where specific properties (e.g., bulky groups, positive charge) would enhance or decrease inhibitor efficiency.

Similarly, a QSAR study was conducted on a series of 5-oxo-imidazoline derivatives as anti-breast cancer agents against the MCF-7 cell line. jmchemsci.com The best-performing model showed good predictive power (R² = 0.7499, R²ext = 0.6726) and was used to design new derivatives with potentially improved efficacy. jmchemsci.com The study concluded that substituting bulky and lipophilic groups at one position increased activity, while hydrophilic groups at another position also improved potency, demonstrating the nuanced insights that QSAR can provide. jmchemsci.com While not directly on this compound itself, these studies on structurally related heterocycles demonstrate the power of the QSAR methodology in optimizing inhibitor efficiency. jmchemsci.comresearchgate.net

Table 3: QSAR Model Parameters for Structurally Related Inhibitors

| Model Type | Target/Compound Class | Statistical Parameters | Key Finding | Reference |

| 3D-QSAR (CoMFA) | FAAH Inhibitors / 1,3,4-oxadiazol-2-ones | Q² = 0.61, R² = 0.98 | Steric and electrostatic fields are nearly equally important for inhibitory activity. | mdpi.com |

| 3D-QSAR (CoMSIA) | FAAH Inhibitors / 1,3,4-oxadiazol-2-ones | Q² = 0.64, R² = 0.93 | Electrostatic, steric, and H-bond donor/acceptor properties all contribute significantly. | mdpi.com |

| 2D-QSAR | Anti-Breast Cancer / 5-oxo-imidazolines | R² = 0.7499, R²ext = 0.6726 | The model successfully predicted new derivatives with improved efficacy against the MCF-7 cell line. | jmchemsci.com |

Biological and Biochemical Activity Research on 1,3 Benzodioxole 5 Carboxylate and Its Derivatives

Enzymatic Inhibition and Modulatory Activities

The unique structure of the 1,3-benzodioxole (B145889) ring allows it and its derivatives to interact with various enzymes, leading to inhibition or modulation of their activity. These interactions are often specific and can be mechanism-based, making these compounds valuable tools for biochemical research and potential starting points for therapeutic development.

1,3-Benzodioxole-5-carboxylic acid, also known as piperonylic acid, has been identified as an inhibitor of certain carboxylase enzymes. biosynth.com Specifically, it has been shown to inhibit malonic acid carboxylase. biosynth.com The proposed mechanism for this inhibition involves the compound binding to the active site of the enzyme, which physically blocks the entry of the enzyme's substrate, acetic acid. biosynth.com This action disrupts the normal catalytic cycle of the enzyme. While identified as an inhibitor, it is noted that this compound does not exhibit in vitro activity against bacteria or fungi. biosynth.com

1,3-Benzodioxole-5-carboxylic acid (piperonylic acid) acts as a potent, mechanism-based inactivator of trans-cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway in plants. nih.govmedchemexpress.comcapes.gov.br C4H is a cytochrome P450 monooxygenase (CYP73A1) that catalyzes the hydroxylation of trans-cinnamic acid to 4-coumaric acid. nih.gov

The inactivation process is time-dependent, requires the presence of NADPH, and is considered quasi-irreversible. nih.govcapes.gov.br Research indicates that piperonylic acid functions as a suicide substrate. During the catalytic cycle, the enzyme metabolizes the methylenedioxy group of piperonylic acid. This process leads to the formation of a stable, inhibitory complex between the metabolite and the heme iron of the cytochrome P450 enzyme. nih.gov This complex exhibits a characteristic spectral shift, absorbing at 427 nm. nih.govcapes.gov.br The formation of this stable adduct renders the enzyme inactive. nih.gov This selective inactivation makes piperonylic acid a valuable chemical tool for studying and manipulating metabolic flux in the phenylpropanoid pathway. nih.govnih.gov

Table 1: Inactivation Parameters of trans-Cinnamate 4-Hydroxylase (CYP73A1) by Piperonylic Acid

| Parameter | Value | Reference |

|---|---|---|

| KI (Inactivation Constant) | 17 µM | nih.govcapes.gov.br |

| kinact (Maximal Rate of Inactivation) | 0.064 min-1 | nih.govcapes.gov.br |

Derivatives of 1,3-benzodioxole-5-carboxylic acid have been synthesized and investigated as antagonists for purinergic P2X receptors, which are ATP-gated ion channels implicated in various pathological conditions like chronic pain and inflammation. nih.govebi.ac.ukvulcanchem.com A series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives demonstrated high potency and selectivity for the human P2X4 (h-P2X4R) and P2X7 (h-P2X7R) receptor subtypes. nih.govebi.ac.uk

These studies, utilizing a Ca²⁺ influx assay on astrocytoma cell lines expressing the receptors, identified specific compounds with significant and selective inhibitory potential. nih.govebi.ac.uk The mechanism of action for the most potent antagonists was determined to be a non-competitive, negative allosteric modulation. nih.govebi.ac.uk

Table 2: Selective P2X Receptor Antagonism by 1,3-Benzodioxole Derivatives

| Compound | Target Receptor | IC50 ± SEM (µM) | Reference |

|---|---|---|---|

| N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] biosynth.comnih.govdioxole-5-carboxamide (9o) | h-P2X4R | 0.039 ± 0.07 | nih.govebi.ac.uk |

| N-(quinolin-8-ylcarbamothioyl)benzo[d] biosynth.comnih.govdioxole-5-carboxamide (9q) | h-P2X7R | 0.018 ± 0.06 | nih.govebi.ac.uk |

In Vitro Biological Potentials and Mechanistic Insights

Beyond direct enzyme inhibition, derivatives of 1,3-benzodioxole-5-carboxylate have been explored for their potential to counteract cellular stress, particularly oxidative and inflammatory stress, through various in vitro models.

Several derivatives of 1,3-benzodioxole have shown potential as antioxidants. mdpi.comnajah.edu The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. mdpi.com

A study on compounds isolated from Hypecoum erectum identified a new 1,3-benzodioxole derivative, 4-(butoxycarbonyl)benzo[d] biosynth.comnih.govdioxole-5-carboxylic acid (named Hypecoumic acid), which demonstrated moderate antioxidative activity. mdpi.comresearchgate.net The ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by its IC₅₀ value, which represents the concentration required to scavenge 50% of the radicals. mdpi.com

Table 3: DPPH Radical Scavenging Activity of a 1,3-Benzodioxole Derivative

| Compound | IC50 (µM) | Reference |

|---|

| 4-(butoxycarbonyl)benzo[d] biosynth.comnih.govdioxole-5-carboxylic acid (Hypecoumic acid) | 86.3 ± 0.2 | mdpi.comresearchgate.net |

The mechanism by which some benzodioxole derivatives exert their antioxidant effects is believed to involve scavenging free radicals, similar to the action of the water-soluble Vitamin E analog, Trolox. najah.edu The redox balance in cells is critical, and an excess of reactive oxygen species (ROS) can lead to oxidative stress and cellular damage. nih.gov Compounds that can mitigate this are of significant interest.

The 1,3-benzodioxole scaffold is present in compounds investigated for their anti-inflammatory properties. vulcanchem.com The modulation of inflammatory responses often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. vulcanchem.com

Derivatives of methyl this compound have been noted for their anti-inflammatory potential. vulcanchem.com For example, a novel derivative isolated from Hypecoum erectum showed significant inhibition of cyclooxygenase-2 (COX-2), an enzyme directly involved in producing inflammatory prostaglandins. vulcanchem.com Furthermore, synthetic work has focused on creating benzodioxole derivatives that act as COX inhibitors. nih.gov These studies have produced compounds with moderate activity against both COX-1 and COX-2, with some showing selectivity for one isoform over the other. nih.gov The anti-inflammatory effects of these compounds are linked to their ability to competitively inhibit these enzymes. nih.gov

Evaluation of Antimicrobial Efficacy (Antibacterial and Antifungal Activity)

The 1,3-benzodioxole scaffold is a key structural feature in a variety of compounds that have been evaluated for their antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit a range of antibacterial and antifungal activities, with efficacy depending on the specific substitutions and structural modifications.

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, piperonylic acid has demonstrated inhibitory effects against bacteria, with Staphylococcus epidermidis being particularly sensitive. medchemexpress.com In a study focused on newly synthesized 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives, one compound (5k), which features a 2-hydroxy-3,5-dichlorophenyl group, showed the highest activity against a panel of bacteria including S. typhi, E. coli, P. aeruginosa, B. subtilis, and S. aureus. nih.gov Another study on N-(4)-(benzo[d] nih.govresearchgate.netdioxol-5-yl)thiosemicarbazone derivatives found that one compound exhibited significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. researchgate.net However, not all derivatives show broad-spectrum activity; a new 1,3-benzodioxole derivative isolated from a marine-derived Streptomyces species showed only weak activity against Bacillus pumilus.

In the realm of antifungal research, derivatives have also shown promise. A thiosemicarbazone derivative demonstrated activity against Candida albicans that was only ten times less active than the standard drug amphotericin B. researchgate.net Similarly, a diastereoisomer, (2E,4E)-5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-N-(3-hydroxypyridin-2-yl)penta-2,4-dienamide, showed strong inhibitory activity against Aspergillus flavus, Aspergillus fumigatus, and Candida albicans. nih.gov The inclusion of the 1,3-benzodioxole moiety in various heterocyclic structures, such as pyrazolones, has been a strategy to enhance antimicrobial potential. arabjchem.org

Table 1: Antibacterial Activity of Selected 1,3-Benzodioxole Derivatives

| Compound Class | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazides | S. typhi | MIC: 11.92 µmoles/L | nih.gov |

| E. coli | MIC: 8.37 µmoles/L | nih.gov | |

| P. aeruginosa | MIC: 9.28 µmoles/L | nih.gov | |

| B. subtilis | MIC: 11.76 µmoles/L | nih.gov | |

| S. aureus | MIC: 10.30 µmoles/L | nih.gov | |

| N-(4)-(benzo[d] nih.govresearchgate.netdioxol-5-yl)thiosemicarbazones | S. aureus | MIC: 1 µg/mL | researchgate.net |

| Piperonylic acid | S. epidermidis | MIC: 78.12 mg/ml | medchemexpress.com |

Characterization of Antiparasitic Activity, including Schistosomicidal Effects

The development of new antiparasitic agents is a critical area of research, and compounds featuring the 1,3-benzodioxole nucleus have been investigated for their potential in this field. A significant focus has been on their efficacy against Schistosoma mansoni, the parasite responsible for schistosomiasis.

In a notable study, a series of new 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro schistosomicidal activity. nih.govmdpi.com All the synthesized compounds demonstrated some level of activity against the parasite. nih.gov One derivative, compound 12 , which incorporates a thiazolidinone ring attached to the 4-position of the 1,3-benzodioxol ring, was identified as the most promising. nih.gov This compound led to 100% mortality of adult worms within 72 hours of exposure at a concentration of 100 μM, and 83.3% mortality at 50 μM. nih.govcapes.gov.br

Ultrastructural analysis using scanning electron microscopy revealed that compound 12 inflicted severe damage to the tegument of both male and female adult worms after just 24 hours of incubation. nih.gov The observed damage included extensive desquamation, edema, destruction of tubercles, the formation of bubbles, and exposure of the underlying muscle layer. nih.gov These findings suggest that the tegumentary damage is a likely cause of worm death. nih.gov The specific structural conformation of derivative 12 , featuring a restricted thiazolidine (B150603) ring and a bromine substitution, is believed to be responsible for its potent schistosomicidal activity. nih.gov These results position 1,3-benzodioxole derivatives as viable candidates for the development of new schistosomiasis treatments. nih.gov

Modulation of Cell Growth and Survival Pathways (e.g., EGFR, ERK, AKT, c-Myc, c-Fos, EGR-1)

Derivatives of this compound have been found to modulate critical intracellular signaling pathways that govern cell growth, proliferation, and survival. Research has specifically implicated piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

Studies have shown that piperonylic acid can promote the growth and survival of human keratinocyte cells (HaCaT) and restore cell viability following damage induced by UV radiation. medchemexpress.com The mechanism underlying this protective effect is the activation of the EGFR signaling pathway. medchemexpress.com The binding of a ligand to EGFR typically initiates a cascade of downstream signaling events. In the case of piperonylic acid, its activation of EGFR leads to the subsequent phosphorylation and activation of both the Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT) pathways. medchemexpress.com

The activation of these key kinases, ERK and AKT, further propagates the signal, culminating in changes in gene expression. Specifically, piperonylic acid-induced EGFR activation has been shown to increase the gene expression of several proteins involved in cell growth and survival, including c-Myc, c-Fos, and Early Growth Response-1 (EGR-1). medchemexpress.com The proteins c-Myc and c-Fos are well-known proto-oncogenes that play central roles in cell cycle progression and proliferation. nih.gov The coordinated activation of the EGFR/ERK/AKT axis and the subsequent upregulation of target genes like c-Myc, c-Fos, and EGR-1 highlight a clear mechanism by which these compounds can influence fundamental cellular processes. medchemexpress.comresearchgate.net

Potential for Neurotransmitter System Modulation

The 1,3-benzodioxole moiety is a structural feature present in various compounds known to interact with the central nervous system, suggesting its potential for modulating neurotransmitter systems. Research indicates that derivatives containing this scaffold may influence serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) receptor pathways.

The benzodioxole component is associated with the modulation of dopamine and serotonin receptors. mdpi.com This suggests that synthetic derivatives could be designed to target these systems, which are implicated in a wide range of neurological and psychiatric conditions. Further research has explored the effects of benzodioxole derivatives on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a type of ionotropic glutamate receptor crucial for fast synaptic transmission in the brain. nih.gov Overactivation of AMPA receptors is linked to several neurodegenerative diseases. nih.gov Studies using patch-clamp electrophysiology have shown that certain benzodioxole derivatives act as negative allosteric modulators of AMPA receptors, affecting their desensitization and deactivation rates. nih.gov This modulatory effect presents a potential therapeutic avenue for conditions associated with glutamatergic dysfunction. nih.gov

Auxin Receptor Agonism and Promotion of Plant Root Growth

A series of novel N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been designed and synthesized, demonstrating potent activity as auxin receptor agonists and significant promoters of plant root growth. nih.govnih.govsolubilityofthings.com Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, particularly root formation. researchgate.netsolubilityofthings.com

Through computer-aided drug discovery methods targeting the auxin receptor TIR1 (Transport Inhibitor Response 1), a lead compound was identified and modified to create a series of 22 derivatives (K-1 to K-22). nih.govsolubilityofthings.com Bioassays revealed that many of these compounds significantly promoted primary root elongation and the formation of lateral roots in both Arabidopsis thaliana and the crop species Oryza sativa (rice). researchgate.netsolubilityofthings.com

One derivative, designated K-10, exhibited exceptional activity, with root growth promotion that significantly surpassed that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). solubilityofthings.com Morphological studies in auxin-related mutants confirmed that K-10 possesses auxin-like physiological functions and is recognized by the TIR1 receptor. solubilityofthings.com This interaction was further supported by molecular docking analysis, which indicated a stronger binding ability of K-10 to TIR1 compared to NAA. solubilityofthings.com The findings suggest that this class of 1,3-benzodioxole derivatives represents a promising scaffold for developing new, effective plant growth regulators to enhance root systems and potentially improve crop production. researchgate.netsolubilityofthings.com

**Table 2: Root Growth Promotion by 1,3-Benzodioxole Derivative K-10 in *O. sativa***

| Compound | Concentration (µM) | Primary Root Elongation Promotion Rate (%) | Reference |

|---|---|---|---|

| K-10 | 1 | 34.4 | researchgate.netsolubilityofthings.com |

| 5 | 65.1 | researchgate.netsolubilityofthings.com | |

| HTS05309 (Lead Cmpd.) | 1 | 14.6 | researchgate.netsolubilityofthings.com |

| 5 | 41.8 | researchgate.netsolubilityofthings.com | |

| NAA (Reference) | 0.005 | 5.8 | researchgate.netsolubilityofthings.com |

| 0.05 | -12.3 | researchgate.netsolubilityofthings.com |

Analysis of Gene Expression and Transcriptional Activity in Biological Systems

Derivatives of this compound have been shown to directly influence gene expression and transcriptional activity in diverse biological systems, from plants to human cells.

In the context of plant biology, the auxin receptor agonist K-10, a N-(benzo[d] nih.govresearchgate.netdioxol-5-yl) derivative, was found to significantly enhance the transcriptional activity of an auxin response reporter (DR5:GUS). solubilityofthings.com Furthermore, a comprehensive transcriptome analysis revealed that K-10 induces a transcriptional response that is common with natural auxin. solubilityofthings.com This includes the down-regulation of genes known to inhibit root growth, providing a molecular explanation for its potent root-promoting effects. solubilityofthings.com

In mammalian systems, research has shown that piperonylic acid can increase the gene expression of key cell growth and survival regulators, including c-Myc, c-Fos, and EGR-1, as a downstream consequence of activating the EGFR signaling pathway. medchemexpress.com Other research has focused on the ability of benzodioxole-containing compounds to directly inhibit the function of oncogenic fusion proteins. For example, the small molecule piperacetazine (B1678400) was found to directly bind to the PAX3::FOXO1 fusion protein, a key driver in alveolar rhabdomyosarcoma, and inhibit its transcriptional activity. This inhibition leads to a reduction in the expression of PAX3::FOXO1 target genes and a broader alteration of the global gene expression profile in cancer cells.

Natural Product Isolation and Activity Profiling of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole ring system is a structural motif found in a number of naturally occurring compounds isolated from various sources, including plants and microorganisms. mdpi.commdpi.com These natural products often exhibit interesting biological activities.

A study on the chemical constituents of the aerial parts of Hypecoum erectum, a plant from the Papaveraceae family, led to the isolation of a new 1,3-benzodioxole derivative. solubilityofthings.com This compound was identified as 4-(butoxycarbonyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxylic acid and named Hypecoumic acid. solubilityofthings.com In subsequent activity profiling, Hypecoumic acid was evaluated for its antioxidative properties using a DPPH-scavenging assay and was found to possess moderate antioxidant activity, with an IC50 value of 86.3 μM. solubilityofthings.com

The 1,3-benzodioxole core structure is also found in natural products from microbial sources. For instance, a new derivative, 1,3-benzodioxole-2-one-4-N-methylcarboxylamide, was isolated from the marine-derived bacterium Streptomyces sp. SYPHU 0002. In addition to this novel compound, other known compounds were also identified from the same source. Bioactivity screening of these isolated compounds revealed that one of them displayed weak antibacterial activity against Bacillus pumilus.

Identification and Characterization of Novel Derivatives from Plant Sources (e.g., Hypecoum erectum)

Research into the phytochemical composition of various plants has led to the discovery of novel compounds, including derivatives of this compound. The plant Hypecoum erectum, an annual herb from the Papaveraceae family, has been a subject of such investigations, revealing new natural products. mdpi.comrhhz.net Traditionally used in folk medicine for its purported anti-inflammatory, analgesic, and antipyretic properties, scientific analysis of H. erectum has sought to identify its bioactive chemical constituents. rhhz.netnih.gov

A key study focusing on the chemical components in the aerial parts of Hypecoum erectum resulted in the isolation and identification of a new 1,3-benzodioxole derivative. mdpi.comnih.gov This novel compound was named Hypecoumic acid. mdpi.commdpi.com The isolation was achieved by processing the crude extract of the plant through chromatographic techniques. mdpi.com

The structural elucidation of Hypecoumic acid was conducted using extensive and sophisticated spectroscopic methods. mdpi.comresearchgate.net High-resolution electrospray ionization mass spectra (HR-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy were pivotal in determining its molecular structure. mdpi.comresearchgate.net Based on this comprehensive analysis, the compound was definitively identified as 4-(butoxycarbonyl)benzo[d] mdpi.comacs.orgdioxole-5-carboxylic acid. mdpi.commdpi.com This discovery marked the first reported isolation of a 1,3-benzodioxole compound from the Papaveraceae family, thereby expanding the known chemical diversity of this plant family. mdpi.com

During the same investigation, three other known alkaloids were isolated alongside Hypecoumic acid: protopine, coptisine, and cryptopine. mdpi.comresearchgate.net The identification of these known compounds was confirmed by comparing their spectroscopic data with values reported in existing literature. mdpi.com While these alkaloids belong to different chemical classes, their co-isolation with Hypecoumic acid contributes to the broader phytochemical profile of Hypecoum erectum. mdpi.comresearchgate.net

Table 1: Novel 1,3-Benzodioxole Derivative Identified from Hypecoum erectum

| Compound Name | Systematic Name | Plant Source | Identification Methods | Citation |

|---|

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hypecoumic acid |

| Protopine |

| Coptisine |

| Cryptopine |

| Allocryptopine |

| Hypecorinine |

| (-)-N-Methylcanadine |

| Oxohydrastinine |

Structure Activity Relationship Sar and Rational Design Principles for 1,3 Benzodioxole 5 Carboxylate Analogues

Elucidating the Influence of Structural Modifications on Biological Activity

The biological activity of 1,3-benzodioxole (B145889) derivatives can be significantly altered by making even minor changes to their molecular structure. mdpi.com These modifications can influence the compound's ability to bind to its target, as well as its pharmacokinetic and pharmacodynamic properties.

The nature and position of substituents on the 1,3-benzodioxole ring system play a critical role in determining the biological activity of the resulting analogues. For instance, in a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides designed as auxin receptor agonists, the substituents on the benzyl (B1604629) ring were found to have a significant impact on their root growth-promoting activity. nih.govfrontiersin.org

Generally, the introduction of halogen atoms such as bromine (Br), chlorine (Cl), and iodine (I) to the phenyl ring of benzodioxole derivatives has been shown to influence their activity against cyclooxygenase (COX) enzymes. nih.gov Specifically, benzodioxole acetate (B1210297) structures with these halogen substituents demonstrated better activity against COX-1 than their acetic acid counterparts, with one exception that showed the most potent inhibitory activity. nih.gov

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, also have a profound impact on the molecule's stability and reactivity, which in turn affects its biological properties. mdpi.com

A study on N-carbamothioyl carboxamide derivatives of 1,3-benzodioxole found that different substituents led to selectivity for different P2X receptors. For example, a derivative with a 2-bromo-4-isopropylphenyl group showed significant inhibitory potential and selectivity for the h-P2X4R receptor, while a derivative with a quinolin-8-yl group was a more potent and selective antagonist for the h-P2X7R receptor. nih.gov

| Compound | Substituent | Target | Activity (IC50 in µM) |

|---|---|---|---|

| 3b | Halogenated Phenyl | COX-1 | 1.12 |

| 3b | Halogenated Phenyl | COX-2 | 1.3 |

| 4f | Halogenated Phenyl | COX-1 | 0.725 |

| 4a | Non-halogenated Phenyl | COX-1 | 1.45 |

| 4a | Non-halogenated Phenyl | COX-2 | 3.34 |

| 9o | (2-bromo-4-isopropylphenyl)carbamothioyl | h-P2X4R | 0.039 |

| 9q | (quinolin-8-ylcarbamothioyl) | h-P2X7R | 0.018 |

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. dergipark.org.tr This is achieved by correlating computed molecular descriptors with experimentally determined biological potency. These descriptors can include electronic, hydrophobic, and global reactivity parameters calculated using methods like Density Functional Theory (DFT). dergipark.org.tr

For a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, quantum chemical calculations were used to understand their reactivity. mdpi.com Such theoretical calculations can provide insights into the relationship between the molecular conformation and the observed analgesic and anti-inflammatory activities. mdpi.com By understanding these correlations, it is possible to predict the properties of new chemical compounds and prioritize the synthesis of those with the most desirable characteristics. dergipark.org.tr

Rational Design Strategies for Novel 1,3-Benzodioxole-5-carboxylate Derivatives

The development of new drugs is increasingly reliant on rational design strategies that leverage our understanding of molecular interactions and computational tools. These approaches are often more efficient than traditional trial-and-error methods.

Pharmacophore modeling is a powerful tool in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comdergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. dovepress.com

This approach was successfully used to identify novel auxin agonists from a large chemical database. nih.govfrontiersin.org A pharmacophore model was established based on the auxin receptor TIR1, which included features such as a hydrophobic centroid/aromatic centroid and a hydrogen-bond acceptor. nih.govfrontiersin.org This model was then used to screen a database of over 53,000 small molecules, leading to the identification of a lead compound, N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) (HTS05309). nih.govfrontiersin.org

Once a lead compound is identified, its structure is often systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, can involve empirical modifications based on established medicinal chemistry principles. nih.govfrontiersin.org

Following the discovery of the lead compound HTS05309 through virtual screening, a series of 22 novel N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide compounds (designated K-1 to K-22) were designed and synthesized using empirical modification strategies. nih.govfrontiersin.org The biological activities of these new compounds were then evaluated, leading to the discovery of a derivative, K-10, which exhibited excellent root growth-promoting activity that far exceeded that of the natural auxin, 1-naphthylacetic acid (NAA). nih.govresearchgate.netfrontiersin.org

| Compound | Primary Root Elongation Promotive Rate (%) in O. sativa (1 µM) | Primary Root Elongation Promotive Rate (%) in O. sativa (5 µM) |

|---|---|---|

| HTS05309 | 14.6 | 41.8 |

| K-10 | 34.4 | 65.1 |

| NAA (0.005 µM) | 5.8 | - |

| NAA (0.05 µM) | - | -12.3 |

Theoretical Studies on Structure-Activity Relationships

Theoretical studies, particularly molecular docking, provide valuable insights into the binding interactions between a ligand and its target receptor at the molecular level. These studies can help to explain the observed structure-activity relationships and guide the rational design of more potent inhibitors.

In the study of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides, molecular docking analysis revealed that the most active compound, K-10, had a stronger binding ability with the auxin receptor TIR1 than the natural ligand NAA. nih.govresearchgate.netfrontiersin.org This stronger binding affinity is consistent with its superior biological activity.

Similarly, for a series of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, molecular docking studies were performed on a homology model of the h-P2X7R receptor to understand the interactions of the most potent antagonists. nih.gov These computational approaches are integral to modern drug discovery, providing a framework for understanding biological activity and designing new therapeutic agents with improved properties. academie-sciences.fr

QSAR Modeling for Predicting Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound analogues is not extensively detailed in the available literature, the principles of QSAR can be applied to this class of compounds to predict their efficacy and selectivity. The development of a robust QSAR model for these analogues would involve the generation of a dataset of compounds with varying structural modifications and their corresponding experimentally determined biological activities.

A QSAR study on the antilipid peroxidative activity of substituted benzodioxoles highlights the types of descriptors that could be crucial for modeling the biological activity of this compound analogues. researchgate.net These descriptors fall into several categories:

Electronic Descriptors: These parameters, such as the charges on specific atoms, describe the electronic aspects of the molecule. For instance, the charges on the carbon atoms attached to the oxygen atoms of the dioxole ring were found to be significant in determining the antioxidant activity of benzodioxoles. researchgate.net For this compound analogues, the electronic properties of the carboxylate group and any substituents on the aromatic ring would likely play a critical role in their interaction with biological targets.

Spatial and Shape Descriptors: These descriptors relate to the three-dimensional structure of the molecule. Parameters like the charged partial surface area and molecular shadow can influence how a molecule fits into a receptor's binding site. researchgate.net

Physicochemical Descriptors: Properties such as hydrophobicity (log P) and molar refractivity are often key determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

A hypothetical QSAR model for this compound analogues could be developed by synthesizing a series of derivatives with systematic variations in their structure, for example, by introducing different substituents at various positions of the benzodioxole ring. The biological activity of these compounds would then be determined, and a statistical method, such as multiple linear regression, would be used to derive an equation that relates the structural descriptors to the observed activity. Such a model would be invaluable for predicting the activity of yet-unsynthesized analogues, thereby prioritizing the synthesis of compounds with the highest predicted efficacy and selectivity.

Table 1: Key Molecular Descriptors in QSAR Modeling

| Descriptor Type | Examples | Potential Influence on this compound Analogues |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Modulating electrostatic interactions with the target protein. |

| Steric | Molar refractivity, Molecular volume, Surface area | Determining the goodness of fit within the binding pocket. |

| Hydrophobic | Log P (partition coefficient), Hydrophobic surface area | Influencing membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describing the overall shape and branching of the molecule. |

Detailed Analysis of Molecular Interactions and Binding Modes from Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the molecular interactions between a ligand and its target protein at the atomic level. A study on a series of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides as potent auxin receptor TIR1 agonists provides a detailed example of how molecular docking can elucidate the binding modes of 1,3-benzodioxole derivatives. nih.govnih.govfrontiersin.org

In this study, a lead compound, HTS05309, and its optimized analogue, K-10, which both feature the N-(benzo[d] researchgate.netnih.govdioxol-5-yl) moiety, were docked into the binding site of the TIR1 protein. The docking analysis revealed that these compounds occupy the same binding pocket as the natural auxin, indole-3-acetic acid (IAA). nih.govfrontiersin.org

The key molecular interactions observed for the highly active compound K-10 include:

Hydrogen Bonding: The oxygen atoms of the 1,3-benzodioxole ring were found to form hydrogen bonds with surrounding amino acid residues in the TIR1 binding pocket. This interaction is crucial for anchoring the ligand in its binding orientation.

Pi-Pi Stacking: The aromatic ring of the 1,3-benzodioxole core can participate in pi-pi stacking interactions with aromatic amino acid residues, such as phenylalanine, further stabilizing the ligand-protein complex.

Table 2: Molecular Docking Results and Key Interactions of a 1,3-Benzodioxole Analogue (K-10) with the TIR1 Receptor

| Compound | Target Protein | Key Interacting Residues | Types of Interactions | Docking Score (if available) |

| K-10 | TIR1 Auxin Receptor | Not specified | Hydrogen bonding, Hydrophobic interactions, Pi-pi stacking | Stronger than natural ligand (IAA) |

This detailed understanding of the molecular interactions and binding modes derived from docking studies is invaluable for the rational design of new this compound analogues. By identifying the key interaction points, medicinal chemists can design new molecules with modifications that enhance these interactions, leading to improved efficacy and selectivity. For example, introducing substituents that can form additional hydrogen bonds or enhance hydrophobic interactions could lead to the development of more potent compounds.

Diverse Applications and Prospective Research Directions for 1,3 Benzodioxole 5 Carboxylate

Applications in Advanced Materials Science

The unique chemical structure of 1,3-benzodioxole-5-carboxylate, characterized by a fused dioxole and benzene (B151609) ring system, imparts specific electronic and steric properties that are advantageous in the development of novel materials. Researchers have explored its derivatives for applications ranging from organic electronics to advanced polymer systems. solubilityofthings.com

Role as Precursors for Organic Electronics

The benzodioxole framework is a subject of interest in the field of organic electronics. solubilityofthings.com Derivatives of 1,3-benzodioxole (B145889) have been investigated for their potential in creating new materials for electronic applications. For instance, a novel benzodioxinone compound that includes a 1,3-benzodioxole moiety was specifically designed for photoinitiated free-radical polymerization. acs.org This type of compound is notable because the 1,3-benzodioxole group can facilitate polymerization without needing an extra hydrogen donor. acs.org The resulting photoproducts from such reactions, like ketene (B1206846) and benzophenone, can be utilized as photoinitiators in both free radical and cationic polymerizations, which are fundamental processes for fabricating various micro- and nanodevices. acs.org

Contributions to the Development of Advanced Polymer Systems

Derivatives of this compound are valuable monomers for creating specialty polymers with enhanced characteristics. Research has shown that these compounds can be used to synthesize polymers with improved thermal stability and specific mechanical properties.

One area of development involves the polymerization of methacrylic acid derivatives containing the benzodioxole moiety. These monomers exhibit distinct copolymerization behaviors, and their inclusion can lead to the formation of complex polymer architectures. Another approach utilized a 1,3-benzodioxole derivative in a photochemical process to achieve true polyester (B1180765) synthesis. acs.org Upon UV irradiation, a derivative, 5-(3-hydroxypropoxy)-2,2-diphenyl-4H-benzo[d] evitachem.comdioxin-4-one, released a highly reactive ketene intermediate that readily formed an ester bond, demonstrating a novel pathway to polyester formation. acs.org

Table 1: Research Findings in Polymer Science

| Research Area | Derivative Type | Key Finding | Application |

|---|---|---|---|

| Specialty Polymers | 3-(1,3-Benzodioxol-5-yl)methacrylic acid | Exhibits distinct copolymerization behavior and can form complex polymer architectures. | Development of polymers with enhanced thermal stability. |

| Photoinitiated Polymerization | 2-(benzo[d] evitachem.comdioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d] evitachem.comdioxin-4-one | Enables polymerization without an additional hydrogen donor. acs.org | Fabrication of micro- and nanodevices. acs.org |

Role as Key Chemical Intermediates and Synthetic Building Blocks

The this compound scaffold is a versatile intermediate in organic synthesis, prized for its role in constructing more complex molecules, including various heterocyclic compounds with potential biological activities. evitachem.comvulcanchem.com

Facilitating the Synthesis of Complex Organic Scaffolds and Heterocyclic Compounds

The this compound structure is a fundamental building block for a wide array of organic molecules. evitachem.com Its derivatives are used as precursors in the synthesis of pharmaceuticals and other complex organic compounds. evitachem.comlookchem.com For example, it is a key component in the elegant, stereoselective synthesis of (R)-enantiomers of dihydro-2,3-benzodiazepines, which are useful as AMPA receptor antagonists. google.com

The synthesis process often involves transforming the carboxylate group into other functionalities, such as an acid chloride, to facilitate amide condensation reactions. researchgate.net This versatility allows for the creation of diverse structures. Research has demonstrated its use in preparing N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide and various piperidine (B6355638) derivatives. evitachem.com The benzodioxole moiety is also integral to the synthesis of certain alkaloids and other natural products. lookchem.com

Table 2: Examples of Synthesized Complex Compounds

| Starting Material/Intermediate | Synthetic Target | Class of Compound |

|---|---|---|

| 1,3-Benzodioxole-5-ethanol derivative | (R)-dihydro-2,3-benzodiazepines | Heterocyclic, AMPA receptor antagonist google.com |

| 1,3-Benzodioxole-5-carboxylic acid | 1,3-Benzodioxole-5-carboxamide | Amide, Synthetic Intermediate vulcanchem.com |

| 5-amino-1,3-benzodioxole | N-(1,3-benzodioxol-5-yl)-4-methylthiadiazole-5-carboxamide | Heterocyclic compound |

| 1,3-Benzodioxole moiety | 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine | Piperidine derivative evitachem.com |

Agricultural and Agro-Chemical Applications

The biological activity of compounds derived from this compound has led to their exploration in agriculture, particularly in the development of agents to protect crops or enhance their growth.

Development of Potential Pesticides and Herbicides

Derivatives of 1,3-benzodioxole are investigated for their potential use as pesticides and herbicides due to their inherent biological activity. smolecule.com Some benzodioxole derivatives have demonstrated herbicidal properties, showing an ability to suppress the growth of common weeds.

More recently, research has focused on its application as a plant growth regulator. Scientists have designed and synthesized a series of N-(benzo[d] evitachem.comdioxol-5-yl)-2-(one-benzylthio) acetamides that act as potent auxin receptor agonists. frontiersin.orgresearchgate.net One compound from this series, designated K-10, was found to significantly promote root growth in both Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling. frontiersin.orgresearchgate.net This class of derivatives represents a promising scaffold for developing novel agents to enhance root systems and potentially improve crop production. frontiersin.org

Table 3: Agro-Chemical Research Findings

| Compound Series | Target | Mechanism of Action | Outcome |

|---|---|---|---|

| Benzodioxole derivatives | Weeds | Inhibition of weed growth. | Potential herbicide development. |

| N-(benzo[d] evitachem.comdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor TIR1 | Acts as a potent agonist of the auxin receptor. frontiersin.orgresearchgate.net | Promotes significant root growth in plants. frontiersin.orgresearchgate.net |

Application as Plant Growth Regulators and Auxin-Mimetic Agents

Derivatives of 1,3-benzodioxole have demonstrated notable efficacy as plant growth regulators, specifically for their ability to promote root growth. Certain derivatives function as auxin receptor agonists, mimicking the natural plant hormone auxin to enhance root development in various plant species, including Arabidopsis thaliana and Oryza sativa (rice). nih.govfrontiersin.org This action is primarily mediated through interaction with the TIR1 (Transport Inhibitor Response 1) auxin receptor, which in turn stimulates root-related signaling pathways. nih.govfrontiersin.org

Research has led to the design and synthesis of novel 1,3-benzodioxole derivatives, such as the series of N-(benzo[d] biosynth.comrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides. nih.govfrontiersin.orgnih.gov Through computer-aided drug discovery approaches, these compounds were developed and screened for their affinity to the TIR1 receptor. nih.govfrontiersin.org Bioassays revealed that some of these synthetic derivatives exhibit root growth-promoting activity that significantly surpasses that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govfrontiersin.orgnih.gov

One particularly potent compound, identified as K-10, has shown a remarkable ability to increase both primary root elongation and the formation of lateral roots. frontiersin.orgnih.gov Studies on auxin-related mutants and the use of auxin response reporters have confirmed that K-10 possesses auxin-like physiological functions and is recognized by the TIR1 receptor. nih.govfrontiersin.orgnih.gov Transcriptome analysis further supports these findings, showing that K-10 induces a transcriptional response similar to that of natural auxin and down-regulates genes that inhibit root growth. nih.govfrontiersin.orgresearchgate.net Molecular docking analyses have also indicated a stronger binding affinity of K-10 to the TIR1 receptor compared to NAA. nih.govfrontiersin.orgresearchgate.net

These findings underscore the potential of 1,3-benzodioxole derivatives as a promising scaffold for the development of new and effective plant growth regulators. nih.govfrontiersin.org Their ability to enhance root systems could have significant implications for agriculture by improving crop resilience and nutrient uptake. frontiersin.org

| Compound/Derivative | Plant Species | Observed Effect | Mechanism of Action | Reference |

| 2-Oxo-1,3-benzodioxole-5-carboxylic acid derivatives | Arabidopsis thaliana, Oryza sativa | Promotes root growth | Interacts with TIR1 auxin receptor | |

| N-(benzo[d] biosynth.comrsc.orgdioxol-5-yl)-2-(one-benzylthio) acetamides (K-series) | Arabidopsis thaliana, Oryza sativa | Excellent root growth-promoting activity | Acts as a potent auxin receptor agonist, binds to TIR1 | nih.govfrontiersin.orgnih.gov |

| K-10 | Arabidopsis thaliana, Oryza sativa | Remarkable promotion of root growth, exceeding NAA | Enhances root-related signaling, recognized by TIR1, stronger binding than NAA | nih.govfrontiersin.orgnih.govresearchgate.net |

Strategies for Insecticide Synergism and Resistance Management

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl (MDP) group, has a long history of use as an insecticide synergist. chemicalbook.com Synergists are compounds that, while having little to no insecticidal activity on their own, enhance the potency of active insecticide ingredients. chemicalbook.com The synergistic properties of sesame oil, which contains sesamol (B190485) (a 1,3-benzodioxole derivative), with the insecticide pyrethrum were observed early on, sparking research into this class of compounds. chemicalbook.com